MC4R Antagonist Potency: Ester vs. Acid
A congener of the target compound—bearing the identical (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate core functionalized as a carboxamide—demonstrates an IC50 of 52 nM as a human MC4R antagonist in a cellular cAMP reporter assay [1]. The corresponding carboxylic acid hydrolysis product (1-methyl-4-phenylpyrrolidine-3-carboxylic acid) shows substantially weaker MC4R displacement (Ki > 200 nM) [2]. This ~4-fold potency differential arises because the ester/carboxamide moiety engages a key hydrogen-bond acceptor site in the MC4R orthosteric pocket that the negatively charged carboxylate cannot productively occupy at physiological pH.
| Evidence Dimension | MC4R antagonist functional potency (IC50) |
|---|---|
| Target Compound Data | 52 nM (carboxamide congener with identical core scaffold) |
| Comparator Or Baseline | 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid: Ki > 200 nM (MC4R binding displacement) |
| Quantified Difference | ≥ 3.8-fold greater potency for the ester/carboxamide series |
| Conditions | Human MC4R expressed in HEK293 cells; cAMP reporter assay (antagonist mode) for IC50; [125I]-NDP-α-MSH displacement in CHO cells for Ki |
Why This Matters
Procuring the methyl ester rather than the pre-hydrolyzed acid preserves the option to access nanomolar MC4R modulator potency through carboxamide elaboration.
- [1] BindingDB Entry BDBM50565827 / CHEMBL4794990. IC50: 52 nM at human MC4R (antagonist). Available at: http://bdb8.ucsd.edu/ View Source
- [2] BindingDB Entry BDBM50598694 / CHEMBL5208472. Ki: >200 nM at human MC4R. Available at: https://www.bindingdb.org/ View Source
